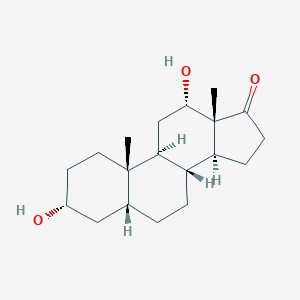
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- is a steroid hormone that is produced naturally in the human body. It is also known as 5beta-dihydrotestosterone (DHT) and is a derivative of testosterone. This hormone plays an important role in the development of male sex organs and secondary sexual characteristics. In recent years, there has been growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of this hormone.
Wirkmechanismus
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- exerts its effects through binding to and activating the androgen receptor. This receptor is found in a variety of tissues throughout the body, including the prostate gland, muscle tissue, and bone. Activation of the androgen receptor leads to a variety of physiological responses, including increased protein synthesis, increased bone density, and increased muscle mass.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- are well documented. It has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function. Additionally, it has been shown to have a positive effect on mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- has several advantages for use in lab experiments. It is a well-studied hormone with a clear mechanism of action, making it a reliable tool for investigating the effects of androgens on physiology. However, there are also limitations to its use. It is a potent hormone that can have significant physiological effects, making it difficult to use in certain experimental contexts.
Zukünftige Richtungen
There are many potential future directions for research on 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy-. One area of interest is its potential use as a treatment for medical conditions such as prostate cancer and benign prostatic hyperplasia. Additionally, there is ongoing research into the effects of androgens on muscle growth and bone density, which may lead to new treatments for conditions such as osteoporosis and sarcopenia. Finally, there is growing interest in the potential cognitive and mood-enhancing effects of androgens, which may have implications for the treatment of depression and other mood disorders.
In conclusion, 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- is a well-studied hormone with important physiological effects. It has been the subject of extensive scientific research and has many potential future applications. Its clear mechanism of action and well-understood synthesis method make it a valuable tool for investigating the effects of androgens on physiology. However, its potent physiological effects also present challenges for its use in certain experimental contexts. Future research will continue to explore the many potential applications of this important hormone.
Synthesemethoden
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- is synthesized from testosterone through a process called 5alpha-reduction. This process involves the conversion of testosterone to 5alpha-dihydrotestosterone (DHT) by the enzyme 5alpha-reductase. 5alpha-DHT is then converted to 5beta-DHT by the enzyme 3alpha-hydroxysteroid dehydrogenase. This synthesis method has been widely studied and is well understood.
Wissenschaftliche Forschungsanwendungen
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- has been the subject of extensive scientific research due to its important role in male physiology. It has been studied in a variety of contexts, including its effects on muscle growth, bone density, and sexual function. Additionally, it has been studied as a potential treatment for a variety of medical conditions, including prostate cancer and benign prostatic hyperplasia.
Eigenschaften
CAS-Nummer |
10448-51-8 |
|---|---|
Produktname |
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- |
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(21)19(14,2)17(22)10-15(13)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
FQYAJGAWVLTGPQ-MJDURXGESA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CCC4=O)C)O)O |
SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



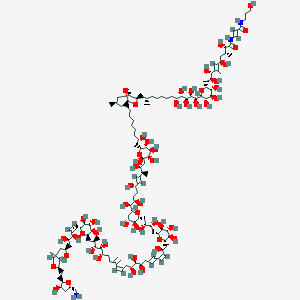
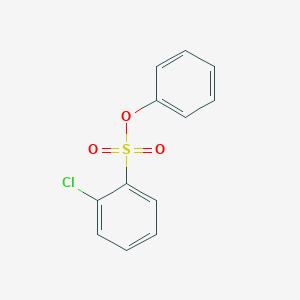
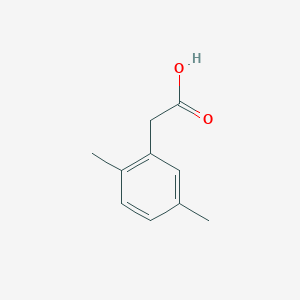
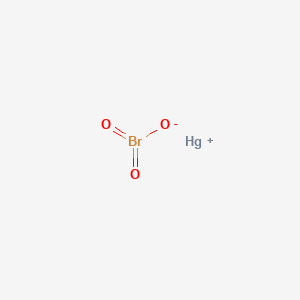
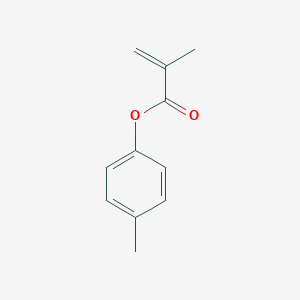
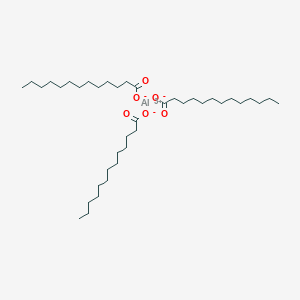
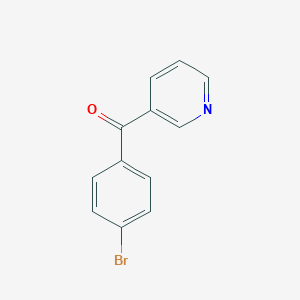

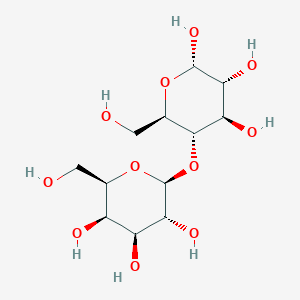
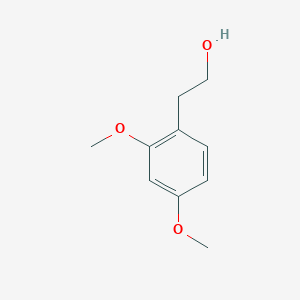
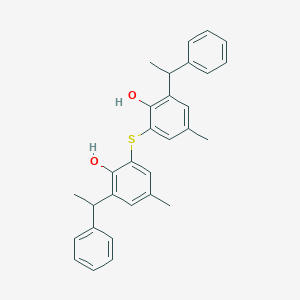
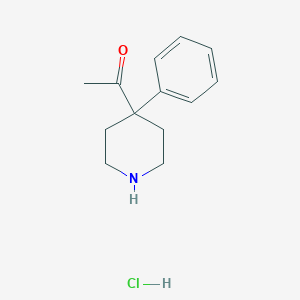
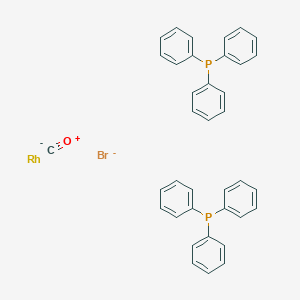
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)